(Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields such as chemistry, biology, and industry. The compound features a phosphorus atom bonded to a chloromethyl group and two 4-fluorophenyl groups, making it an interesting subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane typically involves the reaction of chloromethylphosphine with 4-fluorophenyl compounds under controlled conditions. One common method includes the use of Grignard reagents, where the corresponding chlorophosphine reacts with organomagnesium halides to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium alkoxides or amines can be employed under mild conditions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism by which (Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
- (Chloromethyl)bis(4-chlorophenyl)oxo-lambda~5~-phosphane
- (Chloromethyl)bis(4-methylphenyl)oxo-lambda~5~-phosphane
- (Chloromethyl)bis(4-bromophenyl)oxo-lambda~5~-phosphane
Comparison: Compared to its analogs, (Chloromethyl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane is unique due to the presence of fluorine atoms, which can significantly influence its reactivity and properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
105609-47-0 |
---|---|
Molekularformel |
C13H10ClF2OP |
Molekulargewicht |
286.64 g/mol |
IUPAC-Name |
1-[chloromethyl-(4-fluorophenyl)phosphoryl]-4-fluorobenzene |
InChI |
InChI=1S/C13H10ClF2OP/c14-9-18(17,12-5-1-10(15)2-6-12)13-7-3-11(16)4-8-13/h1-8H,9H2 |
InChI-Schlüssel |
LKEXVJPCIBTQPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)P(=O)(CCl)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.